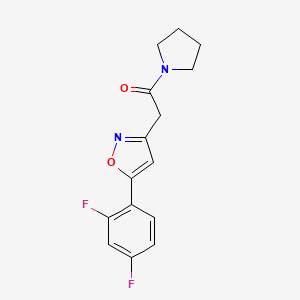

![molecular formula C50H34N2O2 B2376429 2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone CAS No. 1640978-33-1](/img/structure/B2376429.png)

2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

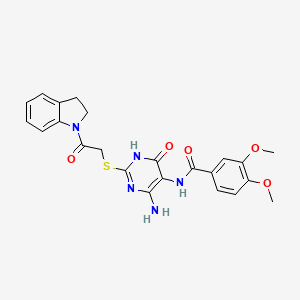

2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone (BDAPA) is a compound with a D-π-A-π-D-type chromophore structure. It has two electron-rich triphenylamine units attached to an electron-deficient anthraquinone center at the 2,6-positions . It has been used as an efficient red TADF emitter .

Synthesis Analysis

BDAPA was synthesized through a Suzuki coupling reaction . A novel anthraquinone-containing poly(triphenylamine) polymer (PBDAPA) was then prepared by simple oxidative polymerization .Molecular Structure Analysis

The molecular structure of BDAPA is characterized by two electron-rich triphenylamine units attached to an electron-deficient anthraquinone center at the 2,6-positions .Chemical Reactions Analysis

As a cathode material, PBDAPA demonstrated two obvious discharge plateaus, corresponding to the double charge-discharge characteristics from p-type triphenylamine and n-type anthraquinone segments in the polymer .Physical And Chemical Properties Analysis

The compound has a molecular weight of 694.8 g/mol . The novel functional polymer PBDAPA presented a unique urchin-like morphology with an improved specific surface area of approximately 129.6 m^2 g^−1 and a small average mesopore diameter of 1.78 nm .Aplicaciones Científicas De Investigación

- Application : 9,10-Anthracenedione derivatives have shown promise as photosensitizers in PDT. Their ability to generate reactive oxygen species upon light exposure makes them valuable candidates for targeted cancer therapy .

- Application : 9,10-Anthracenedione derivatives exhibit excellent charge transport properties and can be used as electron-transport materials in organic electronic devices. Their π-conjugated structure allows efficient charge transfer and emission in OLEDs .

- Application : Some derivatives of 9,10-Anthracenedione have demonstrated antiviral activity against certain viruses. Researchers are exploring their potential as novel antiviral agents .

- Application : 9,10-Anthracenedione derivatives can serve as efficient dye sensitizers in DSSCs. Their absorption properties and electron injection capabilities contribute to improved solar cell performance .

- Application : Modified 9,10-Anthracenedione derivatives have been explored as fluorescent probes for detecting metal ions, pH changes, and other environmental factors. Their sensitivity and selectivity make them valuable in sensor development .

- Application : 9,10-Anthracenedione derivatives can serve as light-harvesting materials due to their absorption properties. Researchers investigate their use in energy conversion and storage systems .

- Application : Some derivatives of 9,10-Anthracenedione exhibit fluorescence properties, making them useful for staining cells, tissues, or organelles in biological imaging studies .

Photodynamic Therapy (PDT)

Organic Electronics and Optoelectronics

Antiviral Agents

Dye Sensitizers for Solar Cells

Chemical Sensors

Materials for Organic Light Harvesting

Biological Staining and Imaging

Photocatalysis

Direcciones Futuras

Propiedades

IUPAC Name |

2,6-bis[4-(N-phenylanilino)phenyl]anthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H34N2O2/c53-49-46-32-26-38(36-23-29-44(30-24-36)52(41-17-9-3-10-18-41)42-19-11-4-12-20-42)34-48(46)50(54)45-31-25-37(33-47(45)49)35-21-27-43(28-22-35)51(39-13-5-1-6-14-39)40-15-7-2-8-16-40/h1-34H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOXDINRRDSYIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C(=O)C6=C(C5=O)C=CC(=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H34N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2376348.png)

![6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2376349.png)

![6-Oxo-2-{4-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2376356.png)

![1,1-Difluorospiro[2.3]hexan-5-amine hydrochloride](/img/structure/B2376358.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2376361.png)

![[9]Cycloparaphenylene](/img/structure/B2376363.png)

amine](/img/structure/B2376366.png)

![methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2376369.png)